1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride
Overview
Description
“1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound used as a reagent in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15N3O.2ClH/c9-7(12)8(1-2-8)11-5-3-10-4-6-11;;/h10H,1-6H2,(H2,9,12);2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound has a molecular weight of 242.15 . It is a powder at room temperature . More specific physical and chemical properties are not detailed in the available resources.Safety and Hazards
Mechanism of Action
- Ethylene plays a crucial role in regulating various developmental processes and responses to both biotic and abiotic stresses in plants .
- ACS is generally the rate-limiting step in ethylene biosynthesis, although ACO activity can also be limiting in certain cases .
- Ethylene production affects various pathways, including those related to growth, stress responses, and interactions with other phytohormones .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
!Ethylene biosynthetic pathway and ACC conjugation Figure 1: Ethylene biosynthetic pathway and 1-aminocyclopropane 1-carboxylic acid (ACC) conjugation .
Properties
IUPAC Name |
1-piperazin-1-ylcyclopropane-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7(12)8(1-2-8)10-5-3-9-4-6-10;/h9H,1-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXPDKGGWKZEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-45-2 | |
Record name | Cyclopropanecarboxylic acid, 1-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955506-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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